3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one
Description
3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one is an aromatic ketone featuring a propanone backbone bridging two substituted phenyl rings. The 3-bromophenyl group provides electrophilic reactivity due to bromine’s electron-withdrawing nature, while the 2,4-dimethylphenyl group contributes steric bulk and lipophilicity. This compound is synthesized via Friedel-Crafts acylation, a method optimized for regioselectivity and yield in industrial settings . Its structural motifs align with chalcone derivatives, which are known for diverse biological activities, including anticancer and anti-inflammatory properties .
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRGIXZKCMZNHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209484 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-21-9 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one is an organic compound notable for its potential biological activities. This article explores its synthesis, biological interactions, and possible applications in various fields, with a focus on pharmacological implications.
Chemical Structure and Properties
- Molecular Formula : C17H17BrO
- Molecular Weight : Approximately 317.22 g/mol
- Physical Properties : The compound features a propanone backbone with a bromophenyl group and a dimethylphenyl group, which enhance its reactivity and biological activity due to the presence of the bromine atom and methyl groups.
Synthesis
The synthesis of this compound typically involves the Friedel-Crafts acylation reaction. This reaction is performed by reacting 3-bromobenzoyl chloride with 2,4-dimethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The process is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride, which is crucial for achieving high yields of the desired product .
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : Some studies have shown that related compounds can inhibit cancer cell proliferation. The presence of the bromine atom may enhance interactions with biological targets such as enzymes or receptors involved in cancer pathways .
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to inhibition or modulation of biochemical pathways. This mechanism could be relevant in developing therapeutic agents targeting metabolic diseases or cancer .
- Antimicrobial Activity : Similar structures have been evaluated for their antimicrobial properties, indicating potential applications in treating infections .
Table 1: Summary of Biological Activities Related to Similar Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone | 898769-39-6 | Chlorine substituent | Analgesic and anti-inflammatory properties |
| 3'-Bromo-3-(2,3-dimethylphenyl)propiophenone | 898769-35-2 | Bromine at meta position | Anticancer activity against specific cell lines |
| 4'-Iodo-3-(2,3-dimethylphenyl)propiophenone | Not listed | Iodine substituent | Potentially similar pharmacological effects |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the bromine atom enhances the compound's ability to form complexes with biological molecules, leading to various physiological effects. Further experimental studies are essential to clarify these pathways and confirm specific interactions .
Applications in Research and Industry
The compound finds applications across several fields:
- Chemistry : As an intermediate in organic synthesis for creating more complex molecules.
- Biology : In studies focused on enzyme inhibition and receptor binding.
- Pharmaceuticals : Potential use as a precursor in developing new therapeutic agents targeting various diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
3-(4-Bromophenyl)-1-(3-fluorophenyl)propan-1-one
- Structural Differences : Bromine at the para position (vs. meta in the target compound) and a 3-fluorophenyl group (vs. 2,4-dimethylphenyl).
- The fluorine atom increases polarity, affecting solubility and biological target interactions .
3-(3-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one
- Structural Differences : Methyl groups at 3,5 positions (vs. 2,4 ) on the phenyl ring.
- Impact : The symmetric 3,5-dimethyl substitution may reduce steric clashes in crystal packing compared to the asymmetric 2,4-dimethyl isomer, influencing melting points and crystallinity .
Halogen and Functional Group Variations
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (Chalcone Derivative)
- Structural Differences: Contains an α,β-unsaturated ketone (chalcone core) instead of a propanone chain.
- Impact : The conjugated double bond enables Michael addition reactions and π-π stacking with biological targets.
1-(3-Bromo-4-(fluoromethoxy)phenyl)propan-1-one
- Structural Differences : Fluoromethoxy group at the 4 position (vs. methyl groups in the target compound).
- Impact : The fluoromethoxy group enhances lipophilicity and bioavailability, making it advantageous in CNS-targeting drug design .
Core Structure Modifications
1-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- Structural Differences: Incorporates a pyrazoline ring instead of a linear propanone chain.
- Impact : The pyrazoline core enables hydrogen bonding with enzymes (e.g., cyclooxygenase), broadening anti-inflammatory applications .
Data Tables
Table 1: Substituent Effects on Physicochemical Properties
Key Findings and Uniqueness
- Positional Isomerism : The meta -bromine and 2,4-dimethyl groups in the target compound create a steric profile distinct from para -bromine or symmetric methyl analogs, influencing crystallization and reactivity .
- Functional Group Trade-offs : Unlike fluoromethoxy or chalcone derivatives, the target compound’s methyl groups prioritize stability over metabolic interactions, making it more suitable for industrial applications (e.g., polymer precursors) .
- Synthetic Flexibility : The Friedel-Crafts route allows scalable production, whereas chalcone derivatives require Claisen-Schmidt condensation, which is less efficient for bulk synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
